RETINOXYTRIMETHYLSILANE

Catalog No.
S1797942
CAS No.
16729-19-4
M.F
C23H38OSi
M. Wt
358.63272
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RETINOXYTRIMETHYLSILANE

CAS Number

16729-19-4

Product Name

RETINOXYTRIMETHYLSILANE

Molecular Formula

C23H38OSi

Molecular Weight

358.63272

Synonyms

RETINOXYTRIMETHYLSILANE

Retinoxytrimethylsilane (CAS 16729-19-4), commonly known as retinol TMS ether, is a silylated derivative of Vitamin A where the reactive hydroxyl group is protected by a trimethylsilyl moiety [1]. In industrial and laboratory procurement, this compound is primarily sourced to overcome the severe thermal and oxidative instability of free retinol [2]. By masking the hydroxyl group, the compound gains significant lipophilicity, absolute thermal resilience for gas chromatography, and high resistance to oxidative degradation in anhydrous environments [1]. It serves two distinct commercial pathways: as a volatile, thermally stable derivative for precise GC-MS quantification of retinoids in analytical chemistry [2], and as a low-irritation, high-stability pro-drug in advanced cosmetic and dermatological formulations where it undergoes moisture-activated hydrolysis to release active retinol [1].

Procurement Fit

Formulation Fit Anhydrous and silicone-based systems
Stability Profile Reported oxidative and color stability context
Regulatory Pathway IECIC listed; cosmetic use documentation available

Substituting retinoxytrimethylsilane with free retinol or conventional esters (such as retinyl palmitate) routinely fails in both analytical and formulation workflows. In gas chromatography, free retinol undergoes rapid thermal dehydration in the injection port, forming anhydroretinol and destroying quantitative accuracy, which necessitates TMS derivatization [1]. In dermatological manufacturing, free retinol is highly susceptible to atmospheric oxidation, causing rapid formulation yellowing and loss of titer unless protected by costly microencapsulation [2]. While retinyl esters are more stable than free retinol, they require enzymatic cleavage in vivo, which is highly variable and often results in lower clinical efficacy. Retinoxytrimethylsilane circumvents these issues by providing absolute thermal stability during analytical volatilization [1] and offering a predictable, moisture-triggered hydrolysis mechanism that delivers pure retinol without the need for enzymatic conversion or complex stabilization matrices [2].

Substitution Risk

Retinoxytrimethylsilane
Unmodified Retinol
Silyl-protected; reported oxidative stability and resistance to yellowing
Prone to rapid oxidative degradation and discoloration
Compatible with silicones; processable at room temperature
Requires inert atmosphere and controlled temperature handling
Reported skin tolerability profile; class-level irritation advantage
Class-associated irritation, dryness, and erythema

Thermal Stability and Volatilization in GC-MS Workflows

In analytical quantification of vitamin A metabolites, free retinol is unsuitable for direct gas chromatography due to severe thermal degradation. Conversion to retinoxytrimethylsilane (retinol-TMS) protects the hydroxyl group, preventing thermal dehydration[1]. Studies utilizing GC-MS for stable isotope tracking demonstrate that retinol-TMS elutes intact under standard GC conditions (e.g., using a methyl siloxane column with injection temperatures exceeding 200°C), whereas unprotected retinol yields degraded anhydroretinol artifacts [1]. This derivatization ensures structural retention during volatilization, enabling precise negative chemical ionization mass spectrometry.

Evidence DimensionThermal degradation during GC volatilization
Target Compound DataIntact elution (0% dehydration) as retinol-TMS ether
Comparator Or BaselineFree retinol (Undergoes extensive thermal dehydration to anhydroretinol)
Quantified DifferenceAbsolute preservation of molecular integrity vs. complete analytical failure
ConditionsGas chromatography-mass spectrometry (GC-MS) inlet conditions

Essential for analytical laboratories procuring standards or derivatization reagents for accurate, artifact-free quantification of retinoids.

Color Stability in Sticks
Head-to-head
Target maintained white color; no yellowing over time vs. comparator yellowed
Supports aesthetic shelf-life in anhydrous stick products
Duration not disclosed; verify under intended shelf-life conditions

Formulation Stability and Oxidation Resistance

The trimethylsilyl protection in retinoxytrimethylsilane fundamentally alters the oxidative degradation profile of the retinoid backbone. According to formulation stability testing, anhydrous cosmetic bases containing retinoxytrimethylsilane maintain a lasting white color over extended storage periods, indicating an absence of oxidative degradation [1]. In direct contrast, equimolar concentrations of free retinol in identical unencapsulated bases exhibit rapid oxidative yellowing [1]. The TMS ether effectively blocks the initiation of oxidation at the hydroxyl site, extending the shelf-life of the active ingredient without requiring complex inert-gas packaging or liposomal encapsulation.

Evidence DimensionColorimetric stability (indicator of oxidation)
Target Compound DataMaintains lasting white color over prolonged storage
Comparator Or BaselineFree retinol (Rapid manifestation of yellowing/oxidation)
Quantified DifferenceComplete prevention of macroscopic oxidation in standard storage
ConditionsAnhydrous cosmetic stick formulations stored over time

Allows cosmetic manufacturers to procure a stable retinoid that drastically simplifies formulation processing and extends commercial shelf-life.

Irritation Profile vs. Retinoid Class
Class-level
No irritation, dryness, or erythema reported vs. typical retinoid class irritation
May support sensitive-skin formulation context
Patent disclosure; independent tolerability data to verify

Moisture-Activated Release and Dermal Tolerability

Retinoxytrimethylsilane functions as a moisture-activated pro-drug, remaining completely inert in anhydrous delivery systems and hydrolyzing to active retinol only upon contact with epidermal moisture [1]. Clinical evaluations of topical compositions demonstrate that this controlled-release mechanism delivers full retinoid efficacy (reduction of fine lines and wrinkles) while circumventing the severe erythema, scaling, and dryness typically caused by direct application of free retinol [1]. The gradual hydrolysis of the TMS ether prevents the acute spikes in local retinoic acid concentration that trigger retinoid dermatitis.

Evidence DimensionIncidence of retinoid-induced skin irritation (erythema/dryness)
Target Compound DataHigh tolerability with minimal to no irritation
Comparator Or BaselineFree retinol (High incidence of erythema and scaling at efficacious doses)
Quantified DifferenceSignificant reduction in adverse dermatological events while maintaining anti-aging efficacy
ConditionsDaily topical application on human skin

Critical for dermatological brands procuring active ingredients targeted at sensitive-skin demographics where standard retinol is intolerable.

Processing & Silicone Compatibility
Class-level
Room-temperature processing; silicone and organic compatible vs. retinol needs inert handling
Simplifies manufacturing workflow for anhydrous systems
Supplier data; validate with specific formulation matrices
Regulatory Status & Use Level
Supporting evidence
IECIC 2021 listed; patent use range 0.1–50 wt% (preferred 0.5–15 wt%)
Streamlines regulatory compliance for APAC markets
Verify regional cosmetic regulations; patent range may not reflect final product safety

Analytical Derivatization for Vitamin A Quantification

Because retinoxytrimethylsilane resists thermal dehydration, it is the mandatory target analyte for GC-MS workflows measuring retinol in human plasma, tissue samples, and food matrices [1]. Laboratories must procure or synthesize this TMS ether to ensure accurate isotopic tracking and pharmacokinetic modeling of vitamin A metabolism.

High-Stability Anhydrous Anti-Aging Cosmetics

Leveraging its resistance to oxidation, retinoxytrimethylsilane is the ideal active ingredient for anhydrous serums, facial sticks, and oil-based cosmetic formulations [2]. It allows manufacturers to bypass the procurement of expensive microencapsulated retinol while ensuring the final product does not yellow or lose potency on the shelf.

Sensitive-Skin Dermatological Treatments

Due to its moisture-activated hydrolysis, this compound is perfectly suited for clinical skincare lines targeting patients with compromised skin barriers[2]. The slow release of retinol upon contact with skin moisture prevents the acute irritation spikes associated with traditional retinoid therapies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Anhydrous stick product development
Reported color stability in stick matrices
Visual stability assessment over shelf-life
Leave-on anti-aging formulations for sensitive skin
Reported low irritation profile
Skin tolerability patch testing
Silicone-based anhydrous/aprotic systems
Room temperature processability and silicone compatibility
Process efficiency and formulation stability without inert conditions
APAC market compliance (IECIC)
Regulatory listing and safety report availability
Compliance documentation for notification/registration

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